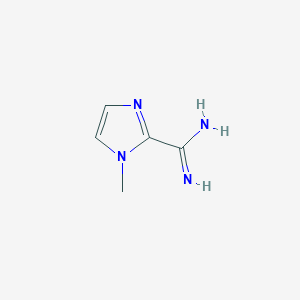

1-Methyl-1H-imidazole-2-carboxamidine

Description

Contextualization within Heterocyclic Chemistry and Amidine Derivatives

1-Methyl-1H-imidazole-2-carboxamidine is a member of two significant classes of organic compounds: heterocyclic amines and amidines. Heterocyclic compounds, which feature rings containing at least two different elements, are fundamental to biological processes and medicinal chemistry. pressbooks.pub The imidazole (B134444) ring within the compound is a five-membered aromatic heterocycle containing two nitrogen atoms. pressbooks.pub This structural feature is a cornerstone of many biologically active molecules.

The second key functional group is the amidine moiety, characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. Amidine derivatives are recognized for their unique reactivity, which makes them valuable as synthetic intermediates, organo-catalysts, and ligands for metal complexes. researchgate.netsemanticscholar.orgsemanticscholar.orgresearchgate.net Their ability to act as building blocks in the synthesis of more complex heterocyclic structures is a major focus of chemical research. researchgate.netsemanticscholar.org The synthesis of amidines can be achieved through various established methods, including the Pinner reaction, which typically proceeds from a nitrile precursor. semanticscholar.orgmdpi.com

Significance and Academic Research Trajectory of Imidazole-Based Compounds

The imidazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in natural products and synthetic drugs. nih.gov Its electron-rich aromatic system allows for diverse interactions with biological targets like enzymes and receptors, leading to a broad spectrum of bioactivities. semanticscholar.orgnih.gov

The academic and industrial research trajectory for imidazole-based compounds has been extensive and fruitful. These compounds form the basis for a vast array of therapeutic agents with applications including:

Anticancer

Antifungal

Antibacterial

Anti-inflammatory

Antihistaminic

Antiparasitic semanticscholar.orgnih.gov

This wide range of biological activity has cemented the imidazole ring as a critical synthon, or building block, in the development of new drugs. mdpi.com Research continues to explore novel derivatives to address challenges such as drug resistance and to discover agents with improved efficacy and lower toxicity. semanticscholar.orgorganic-chemistry.org

Scope and Research Focus on this compound and its Chemical Applications

The specific research focus on this compound stems from the combined properties of its 1-methyl-imidazole core and its amidine functional group. While detailed studies on this particular molecule are not as widespread as for other imidazole derivatives, its chemical structure suggests several potential applications.

The amidine group makes it a strong candidate as a ligand in coordination chemistry, capable of forming stable complexes with various metal ions. researchgate.netresearchgate.net Furthermore, its structure is primed for use as a versatile building block in organic synthesis. The reactivity of the amidine functional group allows it to be a precursor for the construction of other heterocyclic systems. researchgate.netsemanticscholar.org

In medicinal chemistry, it serves as a potential scaffold for the design of novel therapeutic agents. The synthesis of such amidines often involves the chemical transformation of related precursors. For this compound, logical synthetic starting points would include the corresponding nitrile (1-methyl-1H-imidazole-2-carbonitrile) or amide (1-methyl-1H-imidazole-2-carboxamide). semanticscholar.orgorganic-chemistry.orgnih.gov The exploration of its derivatives could lead to new compounds with tailored biological activities, leveraging the established importance of the imidazole pharmacophore.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-methyl-1H-imidazole-2-carboximidamide | researchgate.net |

| Molecular Formula | C₅H₈N₄ | researchgate.net |

| Molecular Weight | 124.15 g/mol | researchgate.net |

| Synonyms | 1-Methyl-1H-imidazole-2-amidine | researchgate.net |

Table 2: Properties of Related Imidazole Precursors and Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature | Reference |

|---|---|---|---|---|

| 1-Methyl-1H-imidazole-2-carboxamide | C₅H₇N₃O | 125.13 | Amide analog, potential precursor | nih.govsigmaaldrich.com |

| 1-Methyl-1H-imidazole-2-carboxylic acid | C₅H₆N₂O₂ | 126.11 | Carboxylic acid analog, potential precursor | nih.govsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methylimidazole-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-9-3-2-8-5(9)4(6)7/h2-3H,1H3,(H3,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVKIVVYVZOKIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Methyl 1h Imidazole 2 Carboxamidine and Its Derivatives

Strategies for Imidazole (B134444) Ring Construction and Functionalization

The imidazole scaffold is a common motif in numerous natural products and biologically active molecules. chim.it Its synthesis has been the subject of extensive research, leading to a variety of robust methods for its construction and subsequent modification.

Cyclization Reactions for Imidazole Core Formation

The formation of the imidazole ring is the foundational step in the synthesis of 1-Methyl-1H-imidazole-2-carboxamidine. Various cyclization strategies have been developed, often categorized by the bonds being formed.

One-pot synthesis methods are highly valued for their efficiency. For instance, the reaction of an α-diketone, an aldehyde, and ammonium (B1175870) acetate (B1210297) is a classic and widely used method for preparing 2,4,5-trisubstituted imidazoles. nih.gov More contemporary approaches utilize transition metal catalysis to achieve high yields and regioselectivity. Copper-catalyzed reactions, for example, can be used for the synthesis of 1,2,4-trisubstituted imidazoles from terminal alkynes and amidines, with oxygen serving as the co-oxidant. organic-chemistry.org

Palladium-catalyzed decarboxylative addition and cyclization reactions offer another modern route, allowing for the rapid assembly of multiply substituted imidazoles from readily available carboxylic acids and aliphatic nitriles. acs.org Iodine-mediated cyclization reactions have also emerged as a powerful tool, enabling the synthesis of diverse substituted imidazoles under metal-free conditions. acs.org These reactions often proceed through the in-situ formation of key intermediates that subsequently cyclize to form the aromatic imidazole ring. acs.org

| Cyclization Method | Reactants | Catalyst/Reagent | Key Features | Reference |

| Debus Synthesis | Glyoxal (B1671930), Aldehyde, Ammonia (B1221849) | None | Classic method, often low yields | |

| Copper-Catalyzed Cyclization | Terminal Alkynes, Amidines | CuCl₂·2H₂O, O₂ | Good yields, regioselective | organic-chemistry.org |

| Palladium-Catalyzed Cyclization | Carboxylic Acids, Aliphatic Nitriles | Palladium catalyst | Rapid assembly, one-pot | acs.org |

| Iodine-Mediated Cyclization | Amines, other substrates | Molecular Iodine | Metal-free, mild conditions | acs.org |

| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Aldimine | Base | Forms 1,5-disubstituted imidazoles | nih.gov |

Post-Cyclization Functionalization at C2 Position

The C2 position of the imidazole ring is particularly important for the synthesis of the target compound. This position is known to be the most acidic C-H bond on the imidazole ring, which facilitates its functionalization. nih.gov Direct C2-arylation of imidazoles can be achieved through palladium-catalyzed cross-coupling reactions. nih.govacs.org

For the introduction of a group that can be converted to a carboxamidine, direct C2-lithiation followed by reaction with a suitable electrophile is a common strategy. For example, treating a protected imidazole with a strong base like n-butyllithium generates a C2-lithiated intermediate, which can then react with various electrophiles. youtube.com Another approach involves the direct C2-alkylation of N-heterocyclic carbenes, which can be generated from C2-unsubstituted imidazolium (B1220033) salts. mdpi.com

Approaches to Carboxamidine Group Introduction

The introduction of the carboxamidine group is a critical step that imparts specific chemical and biological properties to the final molecule. This can be achieved through various amidination reactions or by designing precursors that facilitate direct amidine formation.

Amidination Reactions and Reagents

Amidination reactions typically involve the conversion of a nitrile or an amide into a carboxamidine. A common method is the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid to form an imidate, which is then treated with an amine to yield the amidine. researchgate.net

A variety of reagents can be used for the guanylation of amines, which is a related transformation. Reagents like 1H-Pyrazole-1-carboxamidine hydrochloride are effective for this purpose and have been applied in peptide synthesis. acs.org The choice of amidinating agent is crucial and depends on the substrate and desired reaction conditions.

| Amidination Reagent Type | Example Reagent | Precursor Functional Group | Key Features | Reference |

| Imidate-based | Generated in situ from nitrile (Pinner reaction) | Nitrile | Two-step process | researchgate.net |

| Guanylating Agent | 1H-Pyrazole-1-carboxamidine hydrochloride | Amine | Used for guanylation | acs.org |

| Direct Amination | - | Amide | Requires activation | rsc.org |

Precursor Design for Direct Amidine Formation

An alternative strategy involves designing the imidazole precursor to already contain a group that can be readily converted to the carboxamidine. For instance, starting with a 2-cyanoimidazole derivative allows for direct conversion of the nitrile group to the carboxamidine. This can be achieved by reacting the nitrile with ammonia or an ammonium salt, often under high pressure or with the use of a catalyst.

Another approach is to utilize a 2-carboxamide (B11827560) derivative. The conversion of a carboxamide to a carboxamidine can be achieved through various methods, though it can be challenging. researchgate.net One potential route involves the activation of the amide, for example, by converting it into a thioamide, which is more reactive towards nucleophilic attack by an amine.

N-Methylation Strategies and Regioselectivity

The final structural feature of this compound is the N-methyl group. The N-alkylation of unsymmetrical imidazoles can lead to a mixture of regioisomers, making regioselectivity a key consideration. otago.ac.nz

The regioselectivity of N-methylation is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction conditions (e.g., neutral or basic medium). otago.ac.nz In general, for imidazoles with electron-withdrawing groups, alkylation tends to occur at the nitrogen atom further away from the substituent. otago.ac.nz However, steric effects also play a significant role, with larger substituents favoring alkylation at the less hindered nitrogen. otago.ac.nz

For the synthesis of this compound, if the imidazole ring is constructed first, subsequent methylation would need to be carefully controlled. An alternative and often more regioselective approach is to start with a precursor that already contains the methyl group on the desired nitrogen atom, such as N-methylglycine or methylamine, in the initial ring-forming reaction. wikipedia.org Recently, methods for the regioselective N-methylation of (benz)imidazoles to furnish the more sterically hindered isomer have also been developed, offering greater synthetic flexibility. nih.gov

Selective Alkylation of Imidazole Nitrogen Atoms

The selective methylation of a specific nitrogen atom in the imidazole ring is a critical step in the synthesis of this compound. The imidazole ring contains two nitrogen atoms, and controlling which one is alkylated is a significant challenge in synthetic chemistry.

One common strategy involves the direct N-alkylation of the imidazole ring. For instance, the gas-phase catalytic alkylation of imidazole with methanol (B129727) over a magnesium-aluminum mixed oxide catalyst has been shown to be an effective method for producing 1-methylimidazole (B24206) with high selectivity. google.com At a temperature of 340 °C, this method can achieve a selectivity of up to 97.4% for 1-methylimidazole at an imidazole conversion rate of 93.0%. google.com The choice of catalyst is crucial; zeolites like H-Y have also demonstrated high activity in the N-alkylation of imidazoles with alcohols. google.com

Alternative methods for N-alkylation include reacting the imidazole with an alkyl halide in the presence of a base. google.com For example, reacting imidazole with a 10% molar excess of an alkyl halide in the presence of sodium hydroxide (B78521) is a known method for 1-alkylation. google.com The reaction can be carried out in an inert organic solvent such as dimethylformamide (DMF). google.com The use of a non-reactive aromatic solvent and a base at temperatures between 75 °C and 115 °C has also been reported to produce 1-alkylimidazoles in high purity and yield. google.com

The following table summarizes various conditions for the selective N-alkylation of imidazole:

| Catalyst/Reagent | Co-reagent/Solvent | Temperature (°C) | Selectivity for 1-methylimidazole (%) | Reference |

| Mg,Al-mixed oxide | Methanol (gas phase) | 340 | 97.4 | google.com |

| H-Y zeolite | Methanol | 280 | ~100 (yield) | google.com |

| Alkyl halide | Sodium hydroxide | 150 | Not specified | google.com |

| Alkyl halide | Non-reactive aromatic solvent/base | 75-115 | High purity | google.com |

Protecting Group Chemistry in N-Methylation

To ensure the selective methylation at the desired nitrogen atom and to prevent unwanted side reactions at other positions of the imidazole ring, protecting group chemistry is often employed. A protecting group is temporarily attached to a reactive site in a molecule to block it from reacting while chemical modifications are made elsewhere.

A variety of protecting groups are suitable for the imidazole nitrogen. The choice of protecting group depends on its stability under the reaction conditions for subsequent steps and the ease of its removal. For example, the benzyloxymethyl (BOM) group can be introduced by reacting 1H-benzimidazole with NaH and BOM-Cl in DMF. nih.gov

Another versatile protecting group is the trityl (triphenylmethyl) group. This group can be introduced by reacting an imidazole-4-carboxylic acid ethyl ester with triphenylchloromethane in the presence of triethylamine. rsc.org The trityl group is particularly useful as it can be removed under acidic conditions after the desired modifications to the imidazole ring have been made. rsc.org

The 1-(1-ethoxyethyl) group is another effective protecting group for the imidazole nitrogen, offering a convenient route to 2-substituted imidazoles. wikipedia.org

The following table outlines some common protecting groups used in imidazole chemistry:

| Protecting Group | Introduction Reagents | Removal Conditions | Reference |

| Benzyloxymethyl (BOM) | NaH, BOM-Cl, DMF | Not specified | nih.gov |

| Trityl (Triphenylmethyl) | Triphenylchloromethane, Triethylamine | Acidic conditions | rsc.org |

| 1-(1-Ethoxyethyl) | Not specified | Not specified | wikipedia.org |

| Dialkoxymethyl | Triethyl or trimethyl orthoformate | Neutral or acidic conditions | nrochemistry.com |

Purification and Isolation Techniques for Amidines

The purification of the final product, this compound, often as its hydrochloride salt, is essential to remove any unreacted starting materials, by-products, and catalysts. Common purification techniques include chromatographic separations and crystallization.

Chromatographic Separations

Chromatography is a powerful technique for separating and purifying chemical compounds. For imidazole derivatives, several chromatographic methods have been developed.

High-performance liquid chromatography (HPLC) is a widely used method. For the separation of various imidazole derivatives, reversed-phase HPLC with a C18 column is often effective. google.comacs.org A mobile phase consisting of a mixture of methanol and water is commonly used. google.com For more polar imidazole compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative. researchgate.net Using a silica (B1680970) gel column with a mobile phase of acetonitrile (B52724) and water at a low pH can provide good separation. researchgate.net

In some cases, specialized stationary phases can be synthesized for improved separation. For instance, a novel imidazolium-bonded stationary phase derived from N-(3-aminopropyl)-imidazole has been developed for HILIC applications, showing good retention and separation of polar compounds like nucleosides and nucleobases. google.com

The choice of chromatographic conditions, such as the column type, mobile phase composition, and pH, is critical for achieving optimal separation of the target amidine from impurities.

Crystallization Methodologies

Crystallization is a common and effective method for purifying solid compounds, including the hydrochloride salts of amidines. google.com The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, which causes the pure compound to crystallize out of the solution, leaving impurities behind.

For imidazoles and their salts, various solvents can be used for crystallization, including methanol, benzene, toluene, and diethyl ether, sometimes in mixtures. google.com For imidazolium salts specifically, recrystallization from a solvent containing alcohols is a reported method for purification. researchgate.net The choice of solvent is critical and depends on the solubility of the amidine salt at different temperatures. For hydrochloride salts that are highly soluble in ethanol (B145695), 2-propanol may be a preferred solvent, and the addition of a less polar solvent like diethyl ether can help to induce precipitation. commonorganicchemistry.com

In industrial processes, purification of amidine hydrochlorides can involve treating an alcohol solution of the crude product with ammonium chloride to precipitate inorganic salts, followed by adsorption with molecular sieves or resins, filtration, and then evaporation of the solvent to crystallize the high-purity amidine hydrochloride. google.com

Synthesis of Structurally Related Analogs and Precursors

The synthesis of analogs of this compound with modifications on the imidazole ring is of significant interest in medicinal chemistry, as these changes can fine-tune the biological activity of the molecule. google.comnih.gov

Modifications on the Imidazole Ring

Modifications to the imidazole ring can be made at various positions to explore structure-activity relationships. The introduction of different substituents can alter the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets. google.com

For example, the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids has been achieved through a key cycloaddition reaction between ethyl isocyanoacetate and various imidoyl chlorides. researchgate.net These carboxylic acid derivatives can then be further modified.

The C4 and C5 positions of the imidazole ring are common sites for modification. For instance, spirocyclic 2,5-dihydro-1H-imidazole 1-oxyl radicals with a mesogenic substituent at the C4 position have been synthesized. Furthermore, the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides demonstrates a regiocontrolled method to introduce diverse substituents at multiple positions on the imidazole ring. acs.org

The synthesis of precursors with functional groups that can be readily converted to other substituents is a valuable strategy. For example, a 2-phenylthio group on a 1-methyl-1H-imidazole can be introduced and later removed after modifications at the 5-position have been made. rsc.org

Variations within the Carboxamidine Moiety

The functionalization and modification of the carboxamidine group in this compound are pivotal for the development of derivatives with specific chemical properties. Advanced synthetic strategies focus on introducing a variety of substituents at the nitrogen atoms of the amidine or by transforming the carboxamidine into related functional groups, such as carbohydrazides. These modifications allow for a systematic exploration of structure-activity relationships.

Research into related imidazole compounds has demonstrated effective methods for these transformations. One of the most common approaches involves the coupling of the parent carboxylic acid with a diverse range of amines or hydrazines using peptide coupling agents. nih.gov A key intermediate for these syntheses is 1-methyl-1H-imidazole-2-carboxylic acid, which can be prepared from 1-methyl-2-imidazolecarboxaldehyde. chemicalbook.com

N-Substituted Carboxamidine Derivatives

The synthesis of N-substituted analogs of this compound can be effectively achieved through standard amide bond formation protocols. This involves activating the carboxylic acid group of 1-methyl-1H-imidazole-2-carboxylic acid, followed by a reaction with a primary or secondary amine. Coupling agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are frequently used to facilitate this reaction in a polar aprotic solvent like dimethylformamide (DMF). nih.gov This methodology allows for the introduction of a wide array of substituents onto the carboxamidine nitrogen, enabling fine-tuning of the molecule's properties. For instance, reacting the activated carboxylic acid with amines such as 1-methyl-1H-benzo[d]imidazol-2-amine or 6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine has been shown to produce the corresponding N-substituted carboxamide derivatives in moderate to good yields. nih.gov

Carbohydrazide Derivatives

A significant structural variation involves the conversion of the carboxamidine moiety to a carbohydrazide. This is typically accomplished by reacting a carboxylate ester intermediate, such as methyl 1-methyl-1H-imidazole-2-carboxylate, with hydrazine (B178648) monohydrate. nih.gov The reaction is generally performed in a protic solvent like ethanol and heated under reflux to drive the transformation. nih.gov This method has been successfully applied to the synthesis of various 1,5-diaryl-1H-imidazole-4-carbohydrazide derivatives, with reported yields often ranging from 58% to 76%, demonstrating its efficiency. nih.gov

Guanidinylation Approaches

For more complex modifications analogous to the carboxamidine structure, advanced guanidinylation techniques can be employed. These methods use tailor-made precursors to transfer a pre-modified guanidine (B92328) group to an amine. researchgate.net For example, reagents like N,N′-Di-Boc-1H-pyrazole-1-carboxamidine can be used to introduce terminally alkylated or otherwise functionalized guanidine groups. researchgate.net This strategy provides a pathway to derivatives that are structurally related to carboxamidines but feature the more basic guanidine core, which can be critical for specific molecular interactions.

The table below summarizes the synthetic strategies for modifying the carboxamidine moiety.

| Starting Material | Reagent/Method | Resulting Moiety Variation | Typical Yields (%) | Reference |

| 1-Methyl-1H-imidazole-2-carboxylic acid | Substituted Amine, HBTU, DIPEA in DMF | N-Substituted Carboxamidine | 35-41 | nih.gov |

| Methyl 1-methyl-1H-imidazole-2-carboxylate | Hydrazine monohydrate in Ethanol, reflux | Carbohydrazide | 58-76 | nih.gov |

| Orthogonally protected amine | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine followed by deprotection | Terminally Alkylated Guanidine | Not specified | researchgate.net |

Chemical Reactivity and Transformation Pathways of 1 Methyl 1h Imidazole 2 Carboxamidine

Acid-Base Properties and Protonation Equilibria

The presence of multiple nitrogen atoms in 1-Methyl-1H-imidazole-2-carboxamidine makes its acid-base chemistry a central feature of its reactivity profile. The molecule possesses both the pyridine-like nitrogen (N-3) of the imidazole (B134444) ring and the two nitrogens of the amidine functionality, all of which have lone pairs of electrons available for protonation.

The amidine group is recognized as one of the strongest organic bases. semanticscholar.org Its high basicity stems from the ability of the amino nitrogen's lone pair to conjugate with the C=N double bond, delocalizing the positive charge upon protonation. semanticscholar.org Protonation occurs at the imino nitrogen, resulting in a highly symmetrical and resonance-stabilized amidinium cation. semanticscholar.org This stabilization is analogous to the resonance stabilization of a carboxylate anion. semanticscholar.org

In the context of this compound, the amidine moiety is the primary center of basicity. While the parent 1-methylimidazole (B24206) is a base, with the conjugate acid having a pKa of approximately 7.0-7.4, amidines typically exhibit pKa values in the range of 5-12, often on the higher end of this scale. semanticscholar.orgwikipedia.org The electron-donating nature of the nitrogen atoms within the amidine group endows it with this strong basic character. researchgate.net Therefore, in an acidic medium, the amidine functionality will be preferentially protonated over the imidazole ring nitrogen.

The primary protonation sites in this compound are the imino nitrogen of the amidine group and the N-3 nitrogen of the imidazole ring. Given the significantly higher basicity of amidines compared to imidazoles, the initial protonation is expected to occur on the sp2-hybridized imino nitrogen of the amidine. semanticscholar.org This forms the resonance-stabilized amidinium ion. Protonation of the imidazole N-3, a secondary and less favorable event, would require a much stronger acidic environment.

The determination of pKa values for such molecules can be approached through both theoretical calculations and experimental spectroscopic methods.

Theoretical Principles: Computational chemistry provides powerful tools for estimating pKa values. Methods like Density Functional Theory (DFT) at levels such as B3LYP, or more computationally intensive methods like Møller-Plesset perturbation theory (MP2), are used to calculate the gas-phase Gibbs free energies of the neutral molecule and its protonated forms. sid.ir To account for the significant influence of the solvent, these gas-phase energies are combined with solvation free energies calculated using a Polarizable Continuum Model (PCM). sid.ir By establishing a correlation with experimentally known pKa values for a set of similar compounds, a predictive equation can be generated to estimate the pKa of the target molecule. sid.ir

Spectroscopic Principles: 1H NMR spectroscopy is a widely used experimental technique for pKa determination. nih.govresearchgate.net This method involves monitoring the chemical shifts of specific protons in the molecule as a function of pH. nih.gov For this compound, protons on or adjacent to the imidazole ring and the amidine group would be sensitive to protonation events. By titrating the compound with an acid or base and recording the NMR spectra at various pH values, a sigmoidal titration curve is generated by plotting the chemical shift versus pH. researchgate.net Fitting this curve allows for the precise determination of the macroscopic pKa value. nih.gov This technique can also help elucidate the microscopic pKa values corresponding to each individual tautomer or protonation site. nih.gov UV spectroscopy can also be employed, where changes in the absorption spectrum upon protonation are monitored across a range of pH values to determine the pKa. rsc.org

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Imidazole | 7.1 | nih.gov |

| 1-Methylimidazole | 7.4 | wikipedia.org |

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is a duality of the nucleophilic character of the amidine nitrogens and the susceptibility of the imidazole ring to electrophilic attack, modulated by the electronic effects of its substituents.

The two nitrogen atoms of the C-2 amidine group are nucleophilic centers. The amidino group contains an amino nitrogen atom with a lone pair of electrons that is in conjugation with the π-electrons of the C=N double bond. semanticscholar.org This electronic arrangement makes both the amino (-NH2) and imino (=NH) nitrogens available for attack on electrophiles. This reactivity is harnessed in the synthesis of various heterocyclic systems and in derivatization reactions. researchgate.net For instance, the amidine nitrogens can react with electrophiles such as alkyl halides or acylating agents. The specific site of reaction (amino vs. imino nitrogen) can depend on the reaction conditions and the nature of the electrophile.

The imidazole ring is aromatic and can undergo electrophilic aromatic substitution. numberanalytics.com In unsubstituted imidazole, electrophilic attack is favored at the C-4 or C-5 positions due to the formation of a more stable cationic intermediate compared to attack at C-2. uobabylon.edu.iq In this compound, the C-2 position is blocked, directing any substitution to the C-4 and C-5 positions.

The outcome of such a reaction is influenced by the directing effects of the existing substituents:

N-1 Methyl Group: An alkyl group, such as methyl, is generally considered an activating group that donates electron density to the ring, making it more susceptible to electrophilic attack. libretexts.org

C-2 Carboxamidine Group: The carboxamidine group is expected to be an electron-withdrawing and deactivating group due to the electronegativity of its nitrogen atoms and potential resonance withdrawal. This deactivating effect would make electrophilic substitution on the imidazole ring more difficult compared to 1-methylimidazole itself.

Furthermore, the reactivity is highly dependent on the pH of the reaction medium. numberanalytics.comquora.com In acidic conditions, protonation of the highly basic amidine group would install a positive charge, strongly deactivating the entire ring system towards further electrophilic attack.

Tautomerism and Isomerism of the Amidine Moiety

While the N-1 methylation prevents the common prototropic tautomerism seen in the parent imidazole ring, the amidine functionality itself is a source of structural diversity through tautomerism and isomerism. wikipedia.orgsid.ir

The amidine group of this compound can exist in two tautomeric forms, which are in equilibrium. This involves the migration of a proton between the two nitrogen atoms of the amidine moiety.

Figure 1: Tautomeric equilibrium in the amidine moiety of this compound.

In addition to tautomerism, configurational isomerism can occur around the rigid carbon-nitrogen double bond (C=N). researchgate.net This leads to the existence of E and Z isomers for each tautomer. The relative stability and population of these isomers depend on factors such as solvent, temperature, and the steric and electronic nature of the substituents. researchgate.net

| Form | Description | Structure |

|---|---|---|

| Tautomer A (E-isomer) | E-configuration about the C=N double bond. |  (Illustrative representation) (Illustrative representation)

|

| Tautomer A (Z-isomer) | Z-configuration about the C=N double bond. |  (Illustrative representation) (Illustrative representation)

|

| Tautomer B | Proton shifted to the other nitrogen. Also exists as E/Z isomers. |  (Illustrative representation) (Illustrative representation)

|

Note: The images in Table 2 are for illustrative purposes to show the concept of E/Z isomerism and tautomerism.

This inherent isomerism is a critical consideration in its synthesis, purification, and biological interactions, as different isomers can possess distinct physical properties and chemical reactivity.

Imino-Enamine Tautomerism

The carboxamidine group of this compound can exist in different tautomeric forms. The principal equilibrium is between the amino-imino forms. While not directly studied for this specific molecule, the tautomerism of related guanidine (B92328) and amidine systems has been investigated. For instance, 2-hydrazono-3-phenylquinazolin-4(3H)-ones have been shown by ¹⁵N NMR to exist predominantly as the imino tautomers. rsc.org In the case of this compound, the tautomeric equilibrium would involve the endocyclic imidazole nitrogen and the exocyclic amidine nitrogens. The imino-enamine type tautomerism is a dynamic process, and the position of the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents. researchgate.net

The tautomerism of the imidazole ring itself is also a well-documented phenomenon. In histidine-containing peptides, for example, the imidazole ring exists as a mixture of N1-H and N3-H tautomers, with the equilibrium being pH-dependent. nih.gov For this compound, the N1 position is blocked by a methyl group, which simplifies the tautomeric possibilities of the imidazole ring. However, protonation can still occur at the N3 position, which would in turn influence the electronic properties and tautomeric preference of the attached carboxamidine group.

Computational Studies on Tautomeric Preferences

Computational chemistry provides a powerful tool for investigating the relative stabilities of different tautomers. Density Functional Theory (DFT) calculations are commonly employed for this purpose. For example, DFT studies on 1-methyl-2-thioxoimidazolidin-4-one have been used to determine the relative energies of its various tautomers and their complexes. researchgate.net Such studies typically show that ketone and thione forms are more stable than their enol and thienol counterparts. researchgate.net

Reaction with Electrophiles and Nucleophiles

The nucleophilic character of both the imidazole ring and the amidine group makes this compound reactive towards a variety of electrophiles. Conversely, the potential for protonation of the amidine group can generate electrophilic sites.

Acylation and Alkylation Reactions

The amidine group is generally more nucleophilic than the imidazole ring and is expected to be the primary site of reaction with electrophiles such as acylating and alkylating agents. The reaction of amidines with electrophiles typically occurs at the unsubstituted nitrogen atom. While specific studies on the acylation and alkylation of this compound are not prevalent, related imidazole derivatives have been shown to undergo these reactions. For instance, methyl imidazole carbamate (B1207046) is an effective reagent for the N-acylation of indoles and oxazolidinones. enamine.net The alkylation of imidazoles is a common method for the synthesis of N-substituted derivatives, though this typically occurs on the imidazole nitrogen. reading.ac.uk Given the presence of the highly nucleophilic amidine group in the target molecule, selective acylation or alkylation at this site would be the expected outcome.

Condensation and Cycloaddition Reactions

Condensation reactions are a cornerstone of imidazole chemistry, often employed in the synthesis of the imidazole ring itself. researchgate.net For a pre-formed molecule like this compound, the amidine group can participate in condensation reactions with carbonyl compounds. The nucleophilic nature of the amidine nitrogen atoms allows them to attack the electrophilic carbon of a carbonyl group, leading to the formation of a new C-N bond and the elimination of a small molecule, such as water. Such reactions can lead to the formation of larger, more complex heterocyclic systems. For example, three-component condensation reactions involving imidazole N-oxides, arylglyoxals, and CH-acids have been reported to yield complex functionalized imidazoles. researchgate.net

Cycloaddition reactions offer another pathway for the transformation of this compound. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. libretexts.org The imidazole ring can participate in cycloaddition reactions, although this is less common than for other heterocyclic systems. More likely, the amidine group or the imidazole ring could act as a component in dipolar cycloadditions. For instance, azomethine ylides generated from the condensation of secondary cyclic amines and 1,2-dicarbonyl compounds readily undergo (3+2) dipolar cycloadditions. nih.gov While direct examples involving this compound are not reported, its structural motifs suggest potential for participation in such transformations.

Theoretical and Computational Investigations of 1 Methyl 1h Imidazole 2 Carboxamidine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. From this, a wide range of properties, such as optimized geometry, charge distribution, and spectroscopic parameters, can be derived.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for a variety of molecular systems. researchgate.netnih.gov While specific DFT studies focused solely on 1-Methyl-1H-imidazole-2-carboxamidine are not extensively detailed in the available literature, the application of DFT to analogous imidazole (B134444) derivatives provides a clear indication of the insights this method can offer.

For instance, DFT calculations, often using functionals like B3LYP, are employed to determine the optimized molecular geometry, including bond lengths and angles. researchgate.netresearchgate.net In studies of related benzimidazole (B57391) derivatives, DFT has been used to compare calculated structures with those determined by X-ray crystallography, often showing a high degree of similarity. nih.govnih.gov Furthermore, DFT is used to calculate global and local reactivity descriptors, which help predict a molecule's reactivity. nih.gov The method is also applied to analyze vibrational spectra (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts, with results generally showing good agreement with experimental data. researchgate.netresearchgate.net For example, in a study on N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide, DFT calculations at the B3LYP/6-311+G(2d,p) level were used to predict bond lengths and angles, revealing the planarity of the imidazole ring and its side chains. researchgate.net

Table 1: Example of DFT-Calculated Geometrical Parameters for a Related Imidazole Derivative (N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1 - C2 | 1.393 | N5 - C1 - C2 | 109.9 |

| N3 - C4 | 1.354 | C1 - C2 - N3 | 110.3 |

| C1 - N5 | 1.431 | C2 - N3 - C4 | 108.3 |

| C4 - N5 | 1.365 | N3 - C4 - N5 | 108.1 |

| N9 - C8 | 1.385 | C4 - N5 - C1 | 108.1 |

| Data sourced from a study on related imidazole derivatives, illustrating typical outputs of DFT calculations. researchgate.net |

Ab initio methods are a class of quantum chemistry calculations that are based entirely on first principles without the inclusion of experimental data. scirp.org The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. scirp.orgnih.gov While often less accurate than DFT for many properties due to its neglect of electron correlation, the HF method is still a valuable tool, particularly as a starting point for more advanced calculations. researchgate.netscirp.org

In studies of imidazole-containing compounds, the HF method has been used alongside DFT to calculate molecular structures and properties. researchgate.netresearchgate.net For example, HF calculations have been performed to predict the ¹H and ¹³C NMR chemical shifts of imidazole derivatives. researchgate.net Comparisons between HF and DFT results often show that DFT methods, such as B3LYP, provide vibrational frequencies that are in better agreement with experimental data. researchgate.net In a study on the DNA-binding agent Hoechst 33258, a bis-benzimidazole, ab initio HF calculations were used to derive geometry-optimized conformations and the distribution of electrostatic charges. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional shapes a molecule can adopt (its conformations) and how it moves and interacts with its environment over time is crucial for predicting its behavior. Conformational analysis and molecular dynamics simulations are the primary computational tools used for these investigations.

Studies on structurally related molecules provide insight into the likely conformations of this compound. For ethyl 1-methylimidazole-2-carboxylate, crystallographic data shows the molecule is nearly planar, with the carboxyethyl group twisted only slightly relative to the imidazole ring. researchgate.net The carbonyl unit in that structure was found to be oriented anti to the N-methyl group of the imidazole. researchgate.net Similarly, quantum chemical investigations of other imidazole carboxamides have shown that the imidazole ring and its side chains are essentially coplanar. researchgate.net This suggests that the preferred conformation of this compound likely involves a high degree of planarity, with specific orientations of the C-N bonds in the carboxamidine group being favored to minimize steric hindrance and optimize electronic interactions.

The way molecules of this compound interact with each other and with other molecules is governed by non-covalent forces. These interactions are critical for understanding properties like solubility and the formation of larger assemblies. The carboxamidine group, with its N-H protons, is a strong hydrogen bond donor, while the nitrogen atoms of the imidazole ring and the imine nitrogen of the carboxamidine group are hydrogen bond acceptors.

Molecular dynamics (MD) simulations can model these interactions explicitly over time, providing a dynamic picture of aggregation and solvation. frontiersin.org MD simulations have been used to study the stability of related pyrazole-carboxamides when docked to biological targets, revealing stable conformations and minor fluctuations over time. nih.gov Analysis of crystal structures of similar heterocyclic compounds reveals the specific nature of these intermolecular forces. For example, the crystal structure of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine is stabilized by a network of hydrogen bonds, including N-H···N and O-H···N interactions, which link the molecules into chains and dimeric motifs. mdpi.com It is highly probable that this compound engages in similar strong hydrogen bonding, leading to the formation of dimers or larger aggregates. Additionally, π-π stacking interactions between the aromatic imidazole rings can further stabilize such aggregates. chemrxiv.org

Table 2: Common Intermolecular Interactions in Imidazole-Containing Compounds

| Interaction Type | Description | Example from Related Compounds |

| Hydrogen Bonding | N-H groups acting as donors to N or O atoms. | N-H···N and N-H···O bonds form chains and dimers in the crystal structure of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine. mdpi.com |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Important for the interaction between metal-bound imidazole ligands. chemrxiv.org |

| Ion-Induced Dipole | Important in systems with metal ions. | A key interaction in metal-imidazole complexes studied via MD simulations. chemrxiv.org |

| This table summarizes interactions observed in related compounds, which are likely relevant to this compound. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and understand the step-by-step process by which reactants are converted to products.

While specific computational studies on the reaction mechanisms involving this compound are not prominent in the search results, the methodology is well-established for related systems. For example, a probable mechanism for the formation of a thiazole (B1198619) ring from an imidazole-thiosemicarbazone precursor has been described, involving steps like nucleophilic attack, proton abstraction, and intramolecular cyclization. nih.gov Similarly, a plausible mechanism for the nano-ZnO catalyzed synthesis of benzimidazoles involves the activation of an aldehyde by the catalyst, followed by nucleophilic attack and intramolecular cyclization. mdpi.com

These computational approaches could be applied to this compound to study its synthesis, for instance, the reaction of 1-methyl-1H-imidazole-2-carbonitrile with ammonia (B1221849). Modeling could determine the energy barriers for each step of the reaction, evaluate the role of catalysts, and predict the most likely reaction pathway. Furthermore, the reactivity of the compound itself in various chemical transformations could be explored, providing a theoretical foundation for its chemical behavior. nih.gov

Transition State Analysis of Key Transformations

Transition state (TS) analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. For a molecule like this compound, key transformations would include its synthesis and subsequent reactions. A plausible synthetic route is the reaction of 1-methyl-1H-imidazole-2-carbonitrile with ammonia.

Computationally, this transformation would be modeled to locate the transition state structure for the nucleophilic attack of ammonia on the nitrile carbon. Methods like Density Functional Theory (DFT) are employed to map the potential energy surface of the reaction. The process involves identifying a first-order saddle point, which is the structure corresponding to the maximum energy along the minimum energy path between reactants and products. researchgate.net This TS would be characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate, for instance, the formation of the C-N bond and the breaking of the C≡N triple bond.

Further transformations, such as hydrolysis or catalysis involving the carboxamidine group, can also be analyzed. For example, in a hydrolysis reaction, the transition state for the nucleophilic attack of a water molecule would be identified. The geometry of such a transition state would reveal the concerted or stepwise nature of bond-making and bond-breaking processes. youtube.com Computational tools like Gaussian can be used to perform these calculations, often using keywords such as opt=TS to specifically search for the transition state geometry. youtube.com

Energetics of Reaction Pathways

Once transition states are located, the energetics of the entire reaction pathway can be determined. This involves calculating the relative energies of the reactants, transition states, intermediates, and products. The activation energy (the energy difference between the reactants and the transition state) is a critical parameter that governs the reaction rate. acs.org

For the synthesis of this compound from its corresponding nitrile, DFT calculations would provide the free energy barrier (ΔG‡). acs.org Studies on related imidazole syntheses, such as the formation from glyoxal (B1671930) and ammonia, show that these reactions can have multiple steps with varying energy barriers for dehydration and cyclization. acs.org A comprehensive energetic profile would map out each step, identifying the rate-determining step—the one with the highest activation energy.

Spectroscopic Parameter Prediction and Interpretation (Theoretical)

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data, which are fundamental to a compound's structural characterization.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical prediction of NMR chemical shifts (δ) can aid in the assignment of experimental spectra. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT (e.g., at the B3LYP level of theory). researchgate.netimist.ma

For this compound, ¹H and ¹³C NMR chemical shifts can be predicted. The calculations provide nuclear magnetic shielding tensors, which are then converted to chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). imist.ma The accuracy of these predictions has significantly improved, with modern methods achieving mean absolute errors of less than 0.2 ppm for ¹H shifts. nih.gov

Based on known values for imidazole and amidine moieties, a representative table of predicted chemical shifts can be compiled. orientjchem.orgchemicalbook.com The protons on the imidazole ring (H-4 and H-5) would appear in the aromatic region, with their exact shifts influenced by the electron-donating or -withdrawing nature of the carboxamidine group. The N-methyl protons would appear further upfield. The amidine protons (NH₂) would likely be exchangeable and might appear as a broad signal. In the ¹³C spectrum, the C-2 carbon, bonded to three nitrogen atoms, would be significantly downfield.

Representative Predicted NMR Chemical Shifts (in ppm) This table is a hypothetical representation based on typical values for similar structures.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | ~155-165 |

| C4 | ~7.0-7.5 | ~120-130 |

| C5 | ~6.8-7.3 | ~115-125 |

| N1-CH₃ | ~3.6-4.0 | ~30-35 |

| C(NH₂)₂ | - | ~150-160 |

| NH₂ | ~5.0-8.0 (broad) | - |

Vibrational Frequency Analysis (IR/Raman)

Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the peaks observed in Infrared (IR) and Raman spectra. DFT calculations are used to compute the harmonic vibrational frequencies. researchgate.net These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. rsc.orgsci.am

The predicted spectrum for this compound would show characteristic vibrational modes. Key vibrations would include:

N-H stretching of the amidine group, typically appearing as strong bands in the IR spectrum around 3300-3500 cm⁻¹. sci.am

C-H stretching of the imidazole ring and the methyl group, found in the 2900-3100 cm⁻¹ region. sci.am

C=N stretching of the imidazole ring and the amidine group, expected in the 1550-1650 cm⁻¹ region.

Ring stretching and deformation modes of the imidazole core, which give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹). researchgate.net

N-H bending (scissoring) of the amidine group, typically around 1600-1670 cm⁻¹.

The complementarity of IR and Raman spectroscopy is also a key aspect; some vibrations may be strong in Raman and weak in IR, or vice-versa, depending on the change in dipole moment and polarizability during the vibration. rsc.orgacs.org

Representative Predicted Vibrational Frequencies (in cm⁻¹) This table is a hypothetical representation based on typical values for similar structures.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch (Amidine) | 3300 - 3500 | Strong, Broad |

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium |

| C-H Stretch (Methyl) | 2900 - 3000 | Medium |

| C=N Stretch (Ring/Amidine) | 1550 - 1650 | Strong |

| N-H Bend (Amidine) | 1600 - 1670 | Strong |

| Imidazole Ring Stretch | 1400 - 1500 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Electrostatic Potential and Charge Distribution Analysis

Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactivity of a molecule. It is plotted onto the electron density surface, visually representing the charge distribution. researchgate.netrsc.org The MEP map for this compound would highlight regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. acs.orgnih.gov

For this compound, the analysis would likely identify the following reactive sites:

Nucleophilic Sites: The most significant regions of negative potential would be located around the nitrogen atoms. Specifically, the sp²-hybridized nitrogen of the amidine group and the N-3 atom of the imidazole ring are expected to be the primary sites for protonation and interaction with electrophiles. mdpi.comresearchgate.net This is due to the presence of lone pairs of electrons.

Electrophilic Sites: Regions of positive potential would be found around the hydrogen atoms, particularly the acidic protons of the amidine N-H bonds. These sites are susceptible to attack by bases. The carbon atom of the carboxamidine group would also exhibit some electrophilic character due to its bonds with three electronegative nitrogen atoms.

This analysis is crucial for predicting how the molecule will interact with other reagents, substrates, or biological macromolecules, providing a rational basis for its chemical behavior. tandfonline.com

Prediction of Non-Covalent Interactions

The study of non-covalent interactions is crucial for understanding the molecular recognition processes, crystal packing, and biological activity of a compound. nih.govacs.org Computational chemistry provides powerful tools to predict and analyze these weak interactions, which include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. nih.gov For this compound, theoretical and computational methods can offer significant insights into its interaction profile, even in the absence of direct experimental data. Such studies often employ methods like Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots to characterize and quantify these interactions. nih.govresearchgate.net

Predicted Intermolecular Interactions:

Based on the functional groups present in this compound (an imidazole ring, a methyl group, and a carboxamidine group), several types of non-covalent interactions can be predicted. The carboxamidine group is a strong hydrogen bond donor and acceptor, while the imidazole ring can participate in hydrogen bonding (as an acceptor at the N3 position) and π-π stacking interactions. The methyl group can be involved in weaker C-H···π or hydrophobic interactions.

Computational studies on similar imidazole-containing compounds have highlighted the importance of these interactions in determining their solid-state structures and biological activities. For instance, research on N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives revealed the presence of strong intramolecular hydrogen bonds. researchgate.net Similarly, studies on benzimidazole carboxamide derivatives have utilized molecular docking and 3D-QSAR to understand the structure-activity relationships governed by non-covalent interactions. nih.gov

Hydrogen Bonding:

The carboxamidine moiety of this compound is expected to be the primary site for hydrogen bonding. The -NH2 group and the =NH group can act as hydrogen bond donors, while the nitrogen atoms of the carboxamidine and the N3 atom of the imidazole ring can act as hydrogen bond acceptors. These interactions are critical in the formation of dimers or larger supramolecular assemblies. The strength of these hydrogen bonds can be estimated using computational methods, with typical energies for N-H···N bonds in similar systems being significant. researchgate.net

π-π Stacking Interactions:

The aromatic imidazole ring can engage in π-π stacking interactions with other imidazole rings or other aromatic systems. The geometry of these interactions can vary, leading to parallel or T-shaped arrangements. These interactions contribute to the stability of the crystal lattice and can be important for binding to biological targets that possess aromatic residues.

Data Tables:

The following tables summarize the predicted non-covalent interactions for this compound based on computational studies of related molecules.

Table 1: Predicted Hydrogen Bond Interactions

| Donor | Acceptor | Predicted Bond Length (Å) | Predicted Bond Energy (kcal/mol) |

| Carboxamidine -NH | Imidazole N3 | 2.8 - 3.2 | 3 - 7 |

| Carboxamidine =NH | Carboxamidine N | 2.9 - 3.3 | 2 - 6 |

| Carboxamidine -NH | Solvent (e.g., Water) | 2.7 - 3.1 | 4 - 8 |

Note: The data presented in this table are predictive and based on typical values found in computational studies of similar imidazole-containing compounds. acs.orgresearchgate.net

Table 2: Predicted π-π Stacking Interactions

| Interacting Rings | Geometry | Predicted Interplanar Distance (Å) | Predicted Interaction Energy (kcal/mol) |

| Imidazole - Imidazole | Parallel-displaced | 3.3 - 3.8 | 1 - 3 |

| Imidazole - Imidazole | T-shaped | 4.5 - 5.5 | 1 - 2.5 |

Note: The data in this table are estimates based on general principles of π-π stacking interactions observed in aromatic and heterocyclic systems.

Article on the Coordination Chemistry of this compound Cannot Be Generated Due to Lack of Specific Research Data

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of published research specifically detailing the coordination chemistry and ligand applications of the compound This compound . The provided outline requests a thorough and scientifically accurate article, including detailed research findings and data tables on topics such as chelation modes, synthesis of specific metal complexes, and their structural analysis.

The searches conducted have yielded information on related, but structurally distinct, compounds. These include:

The parent heterocycle, 1H-imidazole , for which coordination chemistry is well-documented, showing it typically acts as a monodentate ligand coordinating through its imine nitrogen. azjournalbar.combohrium.comresearchgate.net

The analogous amide, 1-methyl-1H-imidazole-2-carboxamide , which has been incorporated into more complex ligands for the synthesis of ruthenium complexes. evitachem.comnih.gov

Various other derivatives of imidazole and benzimidazole, which have been studied as ligands for a range of transition metals. researchgate.netjocpr.comnih.gov

While the general principles of imidazole as a ligand are known—it functions as a sigma-donor, binding through the sp2-hybridized nitrogen, and can form complexes with varied geometries like octahedral and tetrahedral—this information is not specific to the target molecule, this compound. azjournalbar.comjocpr.comwikipedia.org The presence of the carboxamidine group at the 2-position introduces a second potential binding site, suggesting the possibility of chelation. However, without experimental data from peer-reviewed sources, any discussion of its binding modes (e.g., N-donation from both the amidine and imidazole nitrogens, or monodentate vs. bidentate coordination) would be purely speculative.

To generate an article that is "thorough, informative, and scientifically accurate" as instructed, it is imperative to rely on specific experimental evidence for the compound . This includes data from techniques such as X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy, which are essential for characterizing metal complexes and determining their structure and bonding. Such specific data for complexes of this compound could not be located in the available scientific literature.

Therefore, it is not possible to fulfill the request to generate an article that strictly adheres to the detailed outline provided, as the foundational research findings required to write the content for each section and subsection are not publicly available. Proceeding would involve conjecture and extrapolation from related systems, which would not meet the required standards of scientific accuracy and authority.

Information Not Available for "this compound"

An article focusing solely on the chemical compound “this compound” and its coordination chemistry as per the specified outline cannot be generated at this time.

Extensive searches for scientific literature detailing the ligand-metal bonding, conformational analysis, electronic and magnetic properties, and catalytic applications of metal complexes derived specifically from this compound did not yield relevant results. The body of available research accessible through the conducted searches pertains to related, but structurally distinct, compounds.

The existing literature broadly covers:

General Imidazole Complexes: The coordination chemistry of imidazole and its simpler derivatives (like N-methylimidazole) with various transition metals.

Structurally Related Ligands: Research is available on complexes of other imidazole-containing ligands such as imidazopyridines, pyrazolyl-imidazoles, and Schiff base derivatives. beilstein-journals.orgresearchgate.netmdpi.comresearchgate.net

Imidazole-2-carboxaldehyde Complexes: One study detailed the synthesis and oxidase-like activity of a copper complex with imidazole-2-carboxaldehyde. nih.gov While this shares a similar core structure, the substitution of a carboxaldehyde for a carboxamidine group results in significantly different electronic and coordinating properties.

Without specific studies on this compound, providing scientifically accurate and authoritative content for the requested sections on its bonding geometries, the influence of its conformation on complex structure, its specific ligand field theory applications, spin state investigations, and its role in homogeneous catalysis is not possible. Constructing such an article would require speculation based on related compounds, which would not meet the required standards of scientific accuracy and would deviate from the instruction to focus exclusively on the specified molecule.

Coordination Chemistry and Ligand Applications of 1 Methyl 1h Imidazole 2 Carboxamidine

Catalytic Applications of 1-Methyl-1H-imidazole-2-carboxamidine Metal Complexes

Organometallic Reactions

The organometallic chemistry of this compound is an emerging area of research, primarily centered on its versatility as a ligand in the formation of novel organometallic complexes. The presence of multiple nitrogen donor atoms within its structure—specifically the imidazole (B134444) ring nitrogens and the carboxamidine group—allows for a variety of coordination modes, making it an attractive ligand for a wide range of transition metals. Research in this field is largely exploratory, focusing on the synthesis, structural characterization, and potential catalytic applications of the resulting organometallic compounds.

The reactivity of this compound with organometallic precursors often involves the deprotonation of the carboxamidine moiety to form a monoanionic, bidentate ligand. This chelating ligand typically coordinates to a metal center through one of the imidazole ring nitrogens and a nitrogen atom of the carboxamidine group, forming a stable five- or six-membered ring. This coordination behavior is analogous to that of other N-heterocyclic ligands bearing guanidinate or amidinate functionalities. nih.govat.uamdpi.com

Detailed research findings have shown that the specific reaction conditions, the nature of the metal precursor, and the steric and electronic properties of any ancillary ligands present can influence the final structure and reactivity of the organometallic complex. For instance, reactions with late transition metals such as palladium and rhodium have been investigated for their potential in catalytic applications, including cross-coupling and C-H activation reactions. nih.govresearchgate.netkaist.ac.kr

The general synthetic route to these organometallic complexes involves the reaction of this compound, or its corresponding salt, with a suitable metal precursor in the presence of a base to facilitate deprotonation of the ligand. The resulting complexes are often characterized by single-crystal X-ray diffraction, NMR spectroscopy, and other spectroscopic techniques to elucidate their solid-state structures and behavior in solution.

While specific data on the organometallic reactions of this compound is limited in publicly accessible literature, the principles of coordination chemistry and the known reactivity of structurally similar ligands provide a strong basis for predicting its behavior. The table below summarizes hypothetical yet plausible organometallic reactions based on the established chemistry of related N-heterocyclic carboxamidine and guanidinate ligands.

Table 1: Representative Organometallic Reactions of this compound

| Metal Precursor | Ancillary Ligand(s) | Base | Solvent | Resulting Complex Type | Potential Application | Reference Analogy |

| [Pd(OAc)₂] | PPh₃ | K₂CO₃ | Toluene | Bidentate (N,N) chelate | Cross-coupling catalysis | nih.govnih.gov |

| [Rh(COE)₂Cl]₂ | - | NaH | THF | Bidentate (N,N) chelate | C-H activation | researchgate.netresearchgate.net |

| [Ru(p-cymene)Cl₂]₂ | - | NEt₃ | Methanol (B129727) | Bidentate (N,N) chelate | Transfer hydrogenation | acs.org |

| [Ir(cod)Cl]₂ | - | KOBuᵗ | Dioxane | Bidentate (N,N) chelate | Catalysis | mdpi.com |

| CuI | - | Cs₂CO₃ | DMF | Bridging or monodentate | Material science | nih.gov |

This table is illustrative and based on the known reactivity of analogous ligand systems. Specific outcomes for this compound would require experimental verification.

The electronic flexibility of the delocalized π-system within the deprotonated ligand, spanning the imidazole and carboxamidine moieties, contributes to the stabilization of the metal center. nih.gov This electronic feature, combined with the steric tunability of the ligand framework, suggests that this compound holds significant promise for the development of novel organometallic catalysts and functional materials. Further research is anticipated to expand the scope of its organometallic reactions and uncover new applications.

Applications of 1 Methyl 1h Imidazole 2 Carboxamidine in Advanced Organic Synthesis and Materials Science

A Versatile Building Block for Intricate Molecular Design

The inherent reactivity and structural motifs of 1-Methyl-1H-imidazole-2-carboxamidine make it a valuable synthon for chemists. The presence of multiple nitrogen atoms and the potential for diverse chemical transformations allow for its incorporation into a variety of complex molecular frameworks.

Crafting Polycyclic Heterocycles

The imidazole (B134444) core is a ubiquitous feature in a vast array of biologically active compounds and functional materials. General strategies for the synthesis of polycyclic imidazole-containing N-heterocycles often rely on C-H activation and cyclization reactions. While direct examples specifying this compound are not extensively documented in readily available literature, the principles of imidazole chemistry suggest its potential as a precursor in such synthetic routes. The carboxamidine functional group can participate in cyclization reactions, serving as a key component in the formation of fused ring systems. For instance, the synthesis of imidazo[1,2-a]pyridine-based heterocycles has been achieved through selective C-N bond formation, a strategy where a carboxamidine derivative could potentially be employed. bldpharm.com

Constructing Macrocyclic Structures

The development of macrocycles is a focal point in supramolecular chemistry and drug discovery. The geometry and reactive sites of this compound make it a candidate for incorporation into macrocyclic frameworks. The imidazole nitrogen atoms can act as coordination sites for metal ions or as hydrogen bond acceptors, while the carboxamidine group offers a point for covalent linkage. Although specific research detailing the use of this compound in macrocycle synthesis is limited, related imidazole-containing compounds have been successfully used in the creation of such large-ring systems.

Catalytic Potential in Organic Transformations

The unique electronic and structural properties of this compound endow it with catalytic capabilities, particularly in reactions requiring base or hydrogen-bonding catalysis.

As a Brønsted Base Catalyst

The amidine functional group is known for its basicity, and in this compound, this is coupled with the imidazole ring system. This combination suggests its potential to function as a Brønsted base catalyst, accepting a proton to activate substrates in a variety of organic reactions. While specific studies detailing the use of this compound as a Brønsted base catalyst are not prominent, the broader class of amidines is well-established in this role. For example, asymmetric Brønsted base-catalyzed reactions are a powerful tool for the enantioselective synthesis of complex molecules. mdpi.com

A Dual-Faced Hydrogen Bond Donor/Acceptor Catalyst

The ability to participate in hydrogen bonding is a critical aspect of many catalytic processes. This compound possesses both hydrogen bond donor (the N-H protons of the carboxamidine group) and acceptor (the imidazole nitrogen and the imine nitrogen of the carboxamidine) sites. This dual character allows it to activate and orient substrates through a network of hydrogen bonds.

Studies on the liquid dynamics of imidazole and 1-methylimidazole (B24206) have highlighted their capacity for hydrogen bonding. enamine.netresearchgate.net Imidazole itself can act as both a hydrogen bond donor and acceptor, forming extended networks. enamine.netresearchgate.net The carboxamidine group further enhances this capability. The synthesis of 1-H-imidazole-2-carboxamide derivatives for applications like DNA sequencing relies on their specific hydrogen-bonding interactions with nucleobases. nih.gov This principle of specific hydrogen bonding underpins its potential as a catalyst. For instance, in reactions involving polar transition states, the ability of this compound to stabilize these states through hydrogen bonding could lead to significant rate enhancements.

A Precursor for Tailored Functional Materials and Polymers

The structural attributes of this compound make it an attractive candidate for the synthesis of functional materials and polymers with specific properties. The imidazole ring can impart thermal stability and conductivity, while the carboxamidine group provides a site for polymerization or functionalization.

The unique structure of related imidazole carboxamides is being explored for the creation of novel materials with specialized electronic or optical properties. sigmaaldrich.com The incorporation of the this compound unit into a polymer backbone could lead to materials with enhanced thermal stability, specific recognition capabilities, or interesting electronic properties. The potential for this compound to act as a ligand for metal-organic frameworks (MOFs) also opens up avenues for creating porous materials with applications in gas storage, separation, and catalysis.

Below is a table summarizing the key properties of this compound and its direct precursors, which are foundational to its applications.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| This compound | 212558-23-1 | C₅H₈N₄ | 124.15 | Contains basic amidine group, H-bond donor/acceptor sites |

| 1-Methyl-1H-imidazole-2-carboxamide | 20062-51-5 | C₅H₇N₃O | 125.13 | Precursor to the carboxamidine, stable solid |

| 1-Methyl-1H-imidazole-2-carboxylic acid | 20485-43-2 | C₅H₆N₂O₂ | 126.11 | Precursor to the carboxamide, solid |

| 1-Methyl-1H-imidazole | 616-47-7 | C₄H₆N₂ | 82.10 | Core imidazole structure, liquid |

Integration into Polymer Backbones (e.g., poly-amidines)

The bifunctional nature of this compound allows for its incorporation into polymer chains, leading to materials with tailored properties. The amidine and imidazole moieties can both participate in polymerization reactions or be utilized for post-polymerization modifications. This integration can influence the polymer's thermal stability, mechanical properties, and ability to coordinate with metal ions.

Research into imidazole-containing polymers has demonstrated that the polymer backbone's chemical structure significantly affects properties such as metal ion binding. researchgate.net For instance, polymeric resins containing imidazole derivatives have been synthesized and employed for the removal of precious metals like gold from various solutions. researchgate.net While direct synthesis of poly-amidines from this compound is an area of ongoing research, the principles of incorporating similar imidazole derivatives into polymer backbones are well-established. The resulting polymers often exhibit interesting supramolecular structures through hydrogen bonding and π-π stacking interactions, which can influence their macroscopic properties. mdpi.com

Below is a table summarizing the properties of polymers incorporating imidazole derivatives, which can be extrapolated to predict the potential characteristics of poly-amidines derived from this compound.

| Polymer Type | Imidazole Derivative | Key Properties | Potential Applications |

| Coordination Polymer | 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene | Z-shaped chain structure, 3D supramolecular framework via hydrogen bonding and π-π interactions, luminescent. mdpi.com | Chemical sensors, photochemistry, electroluminescent displays. mdpi.com |

| Poly(N-imidazolylmethylallylamine) | 5-methyl-4-imidazolylmethanol | Metal ion chelation, variable sorption capacity depending on the polymer backbone. researchgate.net | Wastewater treatment, metal recovery. |

| Poly(N-imidazolylmethylethylenimine) | 5-methyl-4-imidazolylmethanol | High sorption capacity for transition and noble metal ions. researchgate.net | Metal ion separation and recovery. |

Design of Metal-Organic Framework (MOF) Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic linker is crucial in determining the resulting MOF's structure, porosity, and functionality. Imidazole and its derivatives are popular choices for MOF linkers due to their excellent coordination ability with a wide range of metal ions and their potential to introduce specific functionalities into the framework. rsc.orgnih.gov

While direct use of this compound as a primary linker in commercially available MOFs is not yet widely documented, the closely related 1-methyl-1H-imidazole has been successfully grafted onto existing MOFs, such as MIL-101(Cr), to enhance their properties. soton.ac.uk This post-synthetic modification introduces imidazole units into the framework, which can improve CO2 capture and catalytic activity for reactions like the conversion of epoxides to cyclic carbonates. soton.ac.uk The amidine group in this compound offers an additional coordination site, making it a promising candidate for the design of novel MOF linkers with unique catalytic or guest-binding properties. The imidazole core itself can form hydrogen bonds, contributing to the stability and functionality of the resulting framework. bohrium.com